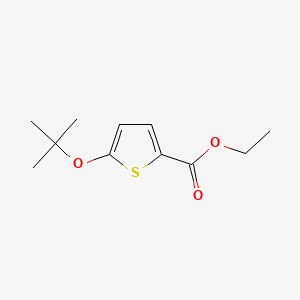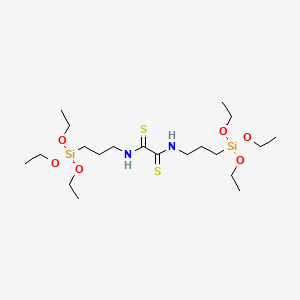
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is a specialized organosilicon compound. It is characterized by the presence of silane groups and thiocarbonyliminotrimethylene linkages, making it a versatile compound in various chemical applications. This compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with a variety of substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) typically involves the reaction of triethoxysilane with thiocarbonyliminotrimethylene intermediates. The reaction conditions often require a controlled environment with specific catalysts to ensure the desired product is obtained with high purity and yield. The process may involve steps such as hydrolysis, condensation, and purification to achieve the final compound.
Industrial Production Methods
In industrial settings, the production of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) is scaled up using advanced chemical reactors that allow for precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The industrial process also includes rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reducing agents, resulting in the formation of reduced silane derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various silane derivatives, which can be further utilized in different applications. For example, oxidation may yield silanol compounds, while reduction can produce silane hydrides.
Wissenschaftliche Forschungsanwendungen
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the development of biosensors.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) involves its ability to form stable bonds with various substrates. The silane groups react with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This interaction is facilitated by the thiocarbonyliminotrimethylene linkages, which enhance the reactivity and stability of the compound. The molecular targets include hydroxylated surfaces, such as glass, metals, and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification and as a coupling agent.
Triethoxy(octyl)silane (OCTEOS): Utilized in hydrophobic coatings and as a surface modifier.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Commonly used in rubber compounding and as a coupling agent.
Uniqueness
Silane, bis(thiocarbonyliminotrimethylene)bis(triethoxy-) stands out due to its unique thiocarbonyliminotrimethylene linkages, which provide enhanced reactivity and stability compared to other silane compounds. This makes it particularly valuable in applications requiring strong and durable bonds.
Eigenschaften
CAS-Nummer |
63981-23-7 |
|---|---|
Molekularformel |
C20H44N2O6S2Si2 |
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
N,N'-bis(3-triethoxysilylpropyl)ethanedithioamide |
InChI |
InChI=1S/C20H44N2O6S2Si2/c1-7-23-31(24-8-2,25-9-3)17-13-15-21-19(29)20(30)22-16-14-18-32(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H,21,29)(H,22,30) |
InChI-Schlüssel |
UOQRAGSUNDHNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=S)C(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
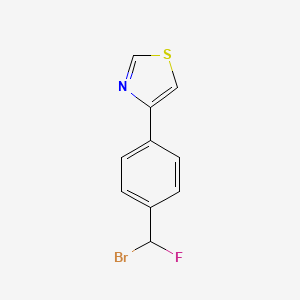

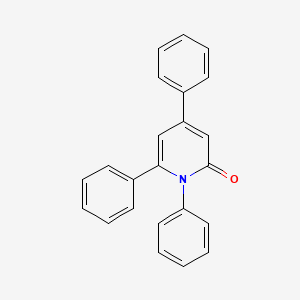
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

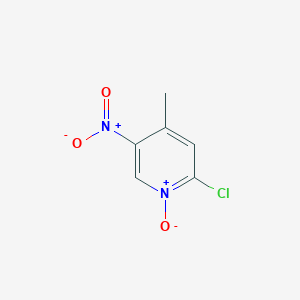
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)

